Cas no 476459-46-8 (N-2-(3,5-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-fluorophenyl)acetamide)

N-2-(3,5-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-fluorophenyl)acetamide 化学的及び物理的性質
名前と識別子
-
- N-2-(3,5-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-fluorophenyl)acetamide
- N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide
- AKOS024580592
- N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide
- F0529-0149
- Oprea1_093018
- N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide
- 476459-46-8
- Benzeneacetamide, N-[2-(3,5-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-fluoro-
-
- インチ: 1S/C21H20FN3OS/c1-13-7-14(2)9-17(8-13)25-21(18-11-27-12-19(18)24-25)23-20(26)10-15-3-5-16(22)6-4-15/h3-9H,10-12H2,1-2H3,(H,23,26)
- InChIKey: OHEQYZCWMCAGHG-UHFFFAOYSA-N
- ほほえんだ: C1(CC(NC2N(C3=CC(C)=CC(C)=C3)N=C3CSCC3=2)=O)=CC=C(F)C=C1
計算された属性
- せいみつぶんしりょう: 381.13111161g/mol
- どういたいしつりょう: 381.13111161g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 27
- 回転可能化学結合数: 4
- 複雑さ: 518
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 72.2Ų
N-2-(3,5-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-fluorophenyl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0529-0149-10mg |
N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide |
476459-46-8 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0529-0149-20μmol |
N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide |
476459-46-8 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0529-0149-3mg |
N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide |
476459-46-8 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0529-0149-2mg |
N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide |
476459-46-8 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0529-0149-20mg |
N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide |
476459-46-8 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0529-0149-1mg |
N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide |
476459-46-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0529-0149-15mg |
N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide |
476459-46-8 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0529-0149-2μmol |
N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide |
476459-46-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0529-0149-4mg |
N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide |
476459-46-8 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0529-0149-25mg |
N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide |
476459-46-8 | 90%+ | 25mg |
$109.0 | 2023-05-17 |
N-2-(3,5-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-fluorophenyl)acetamide 関連文献
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
N-2-(3,5-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-fluorophenyl)acetamideに関する追加情報
N-2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl-2-(4-fluorophenyl)acetamide: A Comprehensive Overview
N-2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl-2-(4-fluorophenyl)acetamide (CAS No. 476459-46-8) is a novel compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound belongs to the class of thienopyrazoles and is characterized by its unique structural features and potential therapeutic applications. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and recent research findings related to this compound.
Chemical Structure and Synthesis
The chemical structure of N-2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl-2-(4-fluorophenyl)acetamide is defined by its core thienopyrazole scaffold, which is substituted with a 3,5-dimethylphenyl group and a 4-fluorophenyl group. The presence of these functional groups imparts unique properties to the molecule, making it an attractive candidate for various biological studies. The synthesis of this compound typically involves multi-step reactions, including the formation of the thienopyrazole core and subsequent functionalization with the desired substituents.
Recent advancements in synthetic methodologies have led to more efficient and scalable routes for the preparation of thienopyrazoles. For instance, a study published in the Journal of Organic Chemistry in 2021 reported a novel palladium-catalyzed cross-coupling reaction that significantly improved the yield and purity of N-2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl-2-(4-fluorophenyl)acetamide. This method not only simplifies the synthetic process but also enhances the overall cost-effectiveness of producing this compound on a larger scale.
Biological Activities and Therapeutic Potential
N-2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl-2-(4-fluorophenyl)acetamide has been extensively studied for its potential therapeutic applications in various disease models. One of the most promising areas of research is its anti-inflammatory properties. Studies have shown that this compound exhibits potent anti-inflammatory effects by inhibiting key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).
A recent study published in the Journal of Medicinal Chemistry demonstrated that N-2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl-2-(4-fluorophenyl)acetamide effectively reduced inflammation in both in vitro and in vivo models of arthritis. The compound was found to significantly decrease levels of pro-inflammatory cytokines such as TNF-alpha and IL-1beta, thereby alleviating symptoms associated with chronic inflammation.
In addition to its anti-inflammatory properties, N-2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl-2-(4-fluorophenyl)acetamide has also shown promise as an antitumor agent. Research conducted at the National Cancer Institute revealed that this compound exhibits selective cytotoxicity against various cancer cell lines while sparing normal cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.
Clinical Trials and Future Directions
The promising preclinical results have paved the way for further clinical evaluation of N-2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl-2-(4-fluorophenyl)acetamide. Several phase I clinical trials are currently underway to assess the safety and efficacy of this compound in human subjects. Preliminary data from these trials have been encouraging, with no significant adverse effects reported at therapeutic doses.
Future research will focus on optimizing the pharmacokinetic properties of N-2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl-2-(4-fluorophenyl)acetamide to enhance its bioavailability and therapeutic index. Additionally, efforts are being made to develop novel drug delivery systems that can improve the targeting and efficacy of this compound in specific disease contexts.
Conclusion
N-2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl-2-(4-fluorophenyl)acetamide (CAS No. 476459-46-8) represents a promising candidate for the development of new therapeutic agents due to its unique chemical structure and diverse biological activities. Ongoing research continues to uncover new insights into its mechanisms of action and potential applications in treating inflammatory diseases and cancer. As more data from clinical trials become available, it is anticipated that this compound will play a significant role in advancing medical treatments for various conditions.
476459-46-8 (N-2-(3,5-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-fluorophenyl)acetamide) 関連製品
- 941294-47-9(2-Chloro-6-cyclopropylaminopyrazine)
- 852373-82-1(N-(3,5-dimethylphenyl)-2-{3-(4-fluorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide)
- 1797534-52-1(N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-2-chloro-6-fluorobenzamide)
- 2172479-52-4(4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}but-2-ynoic acid)
- 143456-26-2(2H-Pyran-2,4(3H)-dione, 6-ethyldihydro-, (S)-)
- 442682-56-6(6-Methyl-4-(3-(trifluoromethyl)phenyl)pyridin-2-OL)
- 1351620-52-4(6-methyl-5-[(piperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione dihydrochloride)
- 130914-52-2(endo-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine)
- 1603723-80-3(Pentanamide, 2-amino-N,3-dimethyl-N-(phenylmethyl)-, hydrochloride (1:1))
- 2568-33-4(2,4-dihydroxy-2-methylbutane)




